molecular formula C18H12F5N3O B1165878 N-(3,4-dimethoxybenzyl)maleamic acid CAS No. 497061-24-2

N-(3,4-dimethoxybenzyl)maleamic acid

Cat. No.: B1165878
CAS No.: 497061-24-2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-Dimethoxybenzyl)maleamic acid is a chemical compound of interest in organic and coordination chemistry research. Its structure features both a maleamic acid moiety and a 3,4-dimethoxybenzyl group, making it a potential versatile building block or ligand for scientists. This compound is primarily used in chemical synthesis. The 3,4-dimethoxybenzyl (DMB) group is a known protecting group for amines and sulfonamides, and it can be cleaved under mild acidic conditions or through other catalytic methods . Research into chemoselective C–N bond cleavage of DMB-protected sulfonamides has been demonstrated using catalytic Bi(OTf)3, highlighting the utility of such protected groups in synthetic methodology . Furthermore, maleamic acids, in general, are known to act as ligands, forming complexes with metal ions like copper(II) for the construction of coordination polymers and molecular clusters with potential applications in materials science . While specific biological data for this compound is limited, other compounds containing the 3,4-dimethoxycinnamic acid structure have been investigated for various biological activities, including antimicrobial, antidiabetic, and neuroprotective properties . Researchers may explore the biological potential of this maleamic acid derivative based on this structural relationship. The hydrolysis profiles of maleamic acids can be pH-dependent, and the presence of substituents on the double bond can significantly affect their hydrolysis kinetics and selectivity, which may be relevant for its use in smart delivery systems . This product is provided for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

497061-24-2

Molecular Formula

C18H12F5N3O

Synonyms

MAVA

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)maleamic acid typically involves the reaction of maleic anhydride with 3,4-dimethoxybenzylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the maleamic acid derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)maleamic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the maleamic acid moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)maleamic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)maleamic acid involves its interaction with specific molecular targets and pathways The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects

Comparison with Similar Compounds

Structural Features :

  • The maleamic acid moiety contains conjugated double bonds (C=C) and intramolecular hydrogen bonding between the amide N–H and carboxylic O–H groups, as observed in related compounds .
  • The 3,4-dimethoxy substituents on the benzyl group introduce electron-donating effects, influencing polarity and hydrogen-bonding capabilities compared to alkyl-substituted analogs.

Structural and Conformational Differences

Table 1: Key Structural Parameters of Maleamic Acid Derivatives
Compound Substituents C=C Bond Length (Å) Intramolecular H-Bond Intermolecular H-Bond Network
N-(3,4-Dimethoxybenzyl)maleamic acid 3,4-dimethoxybenzyl ~1.32–1.34* O–H⋯O (predicted) Ribbons via N–H⋯O
N-(3,4-Dimethylphenyl)maleamic acid 3,4-dimethylphenyl 1.320–1.343 O–H⋯O observed Ribbons parallel to ab-plane
N-(2,6-Dimethylphenyl)maleamic acid 2,6-dimethylphenyl 1.31–1.33† O–H⋯O observed Dimers or chains
N-Phenylmaleamic acid Phenyl ~1.32–1.34‡ O–H⋯O observed Layered networks

*Predicted based on analogous compounds; †Data inferred from related structures; ‡Typical range for maleamic acids.

Key Observations :

  • Substituent Effects: Electron-Donating Groups: Methoxy groups in this compound increase electron density on the aromatic ring compared to methyl groups in N-(3,4-dimethylphenyl)maleamic acid. Steric Effects: The 3,4-dimethoxy substitution avoids steric hindrance seen in 2,6-dimethylphenyl derivatives, allowing more planar conformations between the aromatic ring and amide group .
  • Hydrogen Bonding :
    • Intramolecular O–H⋯O bonds stabilize the maleamic acid conformation in all analogs. However, the dimethoxy variant’s benzyl group may introduce additional CH⋯O interactions due to the methylene (–CH2–) spacer, a feature absent in phenyl-substituted analogs .

Functional Insights :

  • Pharmacological Potential: Unlike caffeic acid, which has established antioxidant properties due to its catechol (3,4-dihydroxy) group, this compound’s methoxy groups may reduce direct radical-scavenging activity but improve metabolic stability .
  • Crystallinity : Methyl-substituted derivatives (e.g., N-(3,4-dimethylphenyl)maleamic acid) form rigid hydrogen-bonded ribbons, whereas the dimethoxy variant’s bulkier substituents may reduce crystallinity, favoring amorphous phases in certain solvents .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-(3,4-dimethoxybenzyl)maleamic acid, and how can purity be validated?

  • Methodology : The compound is synthesized via a condensation reaction between maleic anhydride and 3,4-dimethoxybenzylamine. In a typical procedure, maleic anhydride (0.025 mol) is dissolved in toluene, followed by dropwise addition of 3,4-dimethoxybenzylamine in toluene. The mixture is stirred at 45–50°C for 1–2 hours, then acidified with dilute HCl to precipitate the product. Purification involves recrystallization from ethanol.
  • Validation : Purity is confirmed via elemental analysis, melting point consistency, and spectroscopic techniques (¹H/¹³C NMR, IR). For example, IR should show characteristic peaks for amide (C=O stretch at ~1650 cm⁻¹) and carboxylic acid (O–H stretch at ~2500–3300 cm⁻¹) groups .

Q. How can the crystal structure of this compound be resolved, and what software is recommended?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of ethanol solutions. Data collection requires a diffractometer (e.g., Bruker D8 Venture).
  • Software : SHELX suite (SHELXL for refinement, SHELXS for structure solution) is widely used for small-molecule crystallography. ORTEP-3 or WinGX can visualize hydrogen-bonding networks and molecular packing .

Advanced Research Questions

Q. How do intramolecular hydrogen bonds influence the conformational stability of this compound?

  • Analysis : In related maleamic acids (e.g., N-(3,4-dimethylphenyl)maleamic acid), intramolecular O–H⋯O bonds between the carboxylic acid and amide groups stabilize planar conformations. Syn/antiperiplanar arrangements of C=O and O–H bonds dictate packing efficiency. For N-(3,4-dimethoxybenzyl) derivatives, steric effects from methoxy groups may alter torsion angles and hydrogen-bond geometry.
  • Data Comparison : Bond lengths (C=O: ~1.22 Å; C–O: ~1.32 Å) and angles (O–H⋯O: ~150–170°) from SCXRD data should be compared to computational models (DFT or MD simulations) to resolve discrepancies .

Q. What experimental strategies address contradictions in spectroscopic data for maleamic acid derivatives?

  • Case Study : If ¹H NMR shows unexpected splitting (e.g., amide proton resonance), consider dynamic effects (tautomerism) or solvent-dependent aggregation. Use variable-temperature NMR to probe conformational exchange.
  • Validation : Cross-validate with 2D NMR (COSY, NOESY) to assign overlapping signals. For example, NOESY correlations between the benzyl CH₂ and amide NH confirm spatial proximity .

Q. How can computational chemistry predict reactivity trends for this compound in nucleophilic acyl substitution?

  • Methodology : Perform DFT calculations (e.g., Gaussian or ORCA) to map electrostatic potential surfaces (EPS) and identify electrophilic sites. The carboxylic acid group is a primary target for nucleophiles (e.g., amines, alcohols).
  • Experimental Design : Compare predicted reactivity (e.g., Fukui indices) with kinetic studies under varying pH and solvent conditions. For example, polar aprotic solvents (DMF, DMSO) enhance nucleophilicity .

Methodological Notes

  • Crystallization Challenges : If SCXRD fails due to poor crystal quality, try mixed solvents (e.g., ethanol/water) or seeding techniques .
  • Contradictions in Data : Conflicting hydrogen-bond conformations (syn vs. anti) may arise from polymorphism. Use differential scanning calorimetry (DSC) to detect polymorphic transitions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.